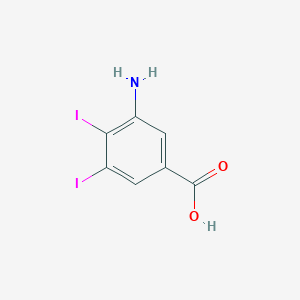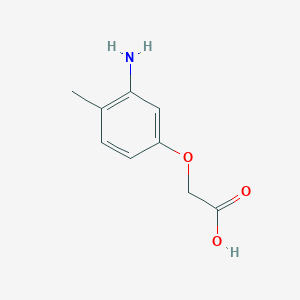
Thalidomide-O-PEG2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-PEG2-OH is a compound that integrates thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to degrade specific proteins within cells. The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in biochemical and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG2-OH typically involves the conjugation of thalidomide with a PEG linker. One common method includes the use of a PEG derivative, such as Propargyl-PEG2-OH, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized thalidomide . The reaction conditions often involve the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, under mild temperatures and neutral pH.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-O-PEG2-OH can undergo various chemical reactions, including:
Oxidation: The PEG linker can be oxidized under specific conditions, although this is less common in typical applications.
Reduction: The compound can be reduced using mild reducing agents, which may affect the thalidomide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-hydroxysuccinimide (NHS) esters, carboxylic acids, and aldehydes.
Major Products: The major products formed from these reactions include various thalidomide-PEG conjugates, which can be further functionalized for specific applications in PROTAC technology .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-PEG2-OH has a wide range of applications in scientific research:
Wirkmechanismus
Thalidomide-O-PEG2-OH exerts its effects through the recruitment of the cereblon (CRBN) E3 ubiquitin ligase complex. The thalidomide moiety binds to CRBN, which is part of the cullin-4-containing E3 ubiquitin ligase complex (CRL4CRBN). This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of target proteins, such as IKZF1 and IKZF3 . This mechanism is crucial for its anti-cancer and immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Thalidomide-O-PEG2-amine: Contains an amino group for conjugation with carboxylic acids and other functionalized linkers.
Thalidomide-O-PEG2-azide: Features an azide group for click chemistry reactions with alkyne-functionalized linkers.
Thalidomide-O-PEG2-NHS ester: Incorporates an NHS ester for efficient conjugation with amine groups.
Uniqueness: Thalidomide-O-PEG2-OH is unique due to its hydroxyl group, which provides versatility in further functionalization and conjugation reactions. This makes it a valuable tool in the synthesis of PROTACs and other bioconjugates, offering enhanced solubility and bioavailability compared to other thalidomide derivatives .
Eigenschaften
Molekularformel |
C17H18N2O7 |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O7/c20-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)19(16(10)23)11-4-5-13(21)18-15(11)22/h1-3,11,20H,4-9H2,(H,18,21,22) |
InChI-Schlüssel |
QFRYKNZKNAIRHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)


![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)


![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)

![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)

